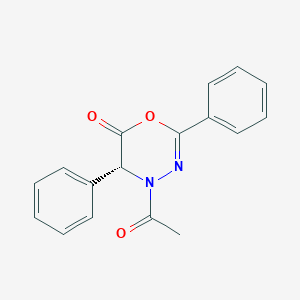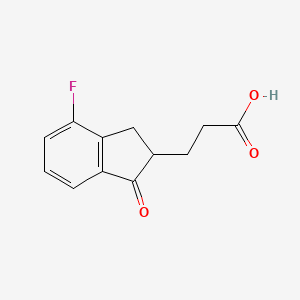
3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is an organic compound that features a fluoro-substituted indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the reaction of 4-fluoroindanone with propanoic acid under specific conditions. One common method includes the use of a base such as potassium hydroxide in ethanol to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar in structure but with a bromo group instead of a propanoic acid moiety.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains additional fluoro groups and a malononitrile moiety.
Uniqueness
3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is unique due to its specific combination of a fluoro-substituted indanone and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89445-37-4 |
|---|---|
Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
3-(7-fluoro-3-oxo-1,2-dihydroinden-2-yl)propanoic acid |
InChI |
InChI=1S/C12H11FO3/c13-10-3-1-2-8-9(10)6-7(12(8)16)4-5-11(14)15/h1-3,7H,4-6H2,(H,14,15) |
InChI Key |
OZVRYNGFWOBDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



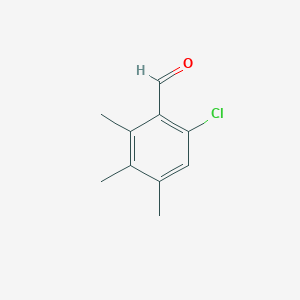
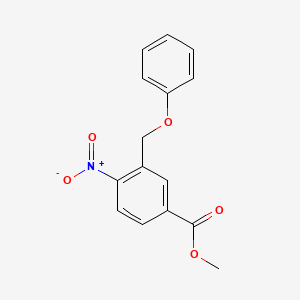
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
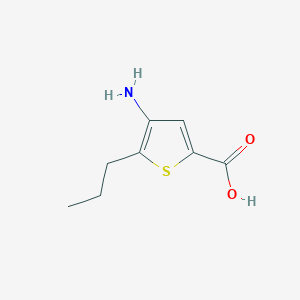
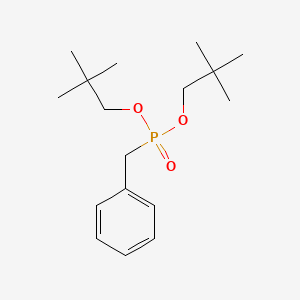
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)


![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
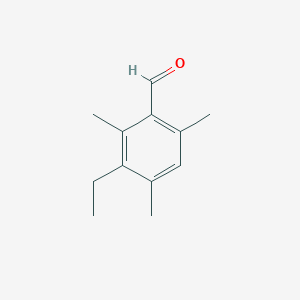
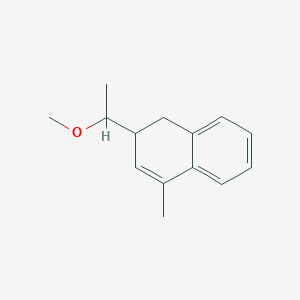
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
